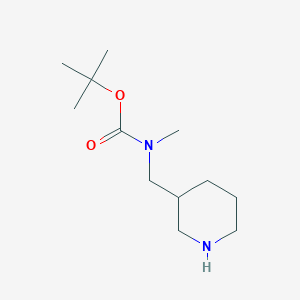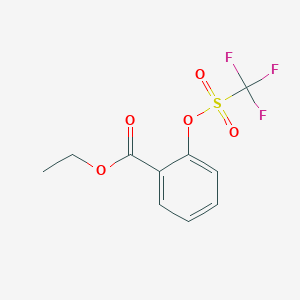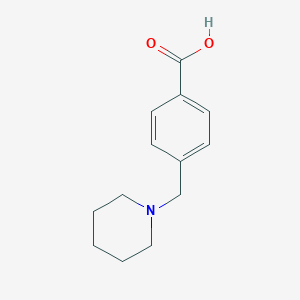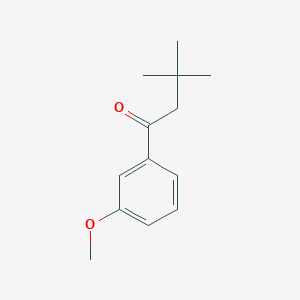
3,3-Dimethyl-3'-methoxybutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-3’-methoxybutyrophenone is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 . The compound is a colorless oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-methoxyphenyl)-3,3-dimethyl-1-butanone . The InChI code for this compound is 1S/C13H18O2/c1-13(2,3)9-12(14)10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3 .Physical And Chemical Properties Analysis
3,3-Dimethyl-3’-methoxybutyrophenone is a colorless oil . The compound has a molecular weight of 206.28 . The density of the compound is 0.977g/cm3 . The boiling point is 286ºC at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
- Triflic Acid-Mediated Rearrangements : Triflic acid treatment of certain precursors leads to the formation of methoxytropolones and furans, compounds of interest for their biological activity and value in synthesis. This demonstrates the utility of acid-mediated rearrangements in creating structurally complex molecules from simpler precursors (Williams et al., 2013).
- Palladacycle Formation : In the synthesis of pallada-tricycloheptanes from acceptor-substituted cyclopropenes, side products including a new palladacycle were observed. This highlights the complexity and the potential for discovery in reactions involving palladium catalysts and activated acetylenes (Hashmi et al., 2000).
- Total Synthesis of Natural Compounds : The total synthesis of (±)-Lespeflorins A3, achieved through a series of prenylation, cyclization, and condensation reactions, illustrates the synthetic utility of dimethylated and methoxylated precursors in constructing complex natural products (Feng Ya, 2014).
Antimicrobial and Antifungal Activities
- Natural Phenanthrenes : New phenanthrenes isolated from Juncus effusus showed remarkable antifungal and antibacterial activities, suggesting the potential of methoxylated compounds in developing new antimicrobial agents (Zhao et al., 2018).
Environmental and Health Impact Studies
- UV Filter Analysis : Studies on benzophenone-3 (BP-3), a methoxybenzophenone, have explored its presence in environmental samples and its potential endocrine-disrupting effects, highlighting concerns over the widespread use of UV filters (Ghazipura et al., 2017).
Analytical and Structural Studies
- Isomer Characterization : The analysis of dimethyl methoxypyrazines demonstrates the challenges and techniques in identifying structural isomers of methoxylated compounds, which have implications for flavor science and off-flavor analysis (Slabizki et al., 2014).
Novel Compound Synthesis for Therapeutic Use
- Alzheimer’s Disease Agents : The synthesis and evaluation of novel compounds for Alzheimer’s disease treatment, based on methoxylated precursors, illustrate the potential for developing new therapeutic agents through innovative chemical synthesis (Figueroa-Villar, 2017).
Safety And Hazards
The compound should be handled with care. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . It is also recommended to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)9-12(14)10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRWCQOAEMDMLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516027 |
Source


|
| Record name | 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-3'-methoxybutyrophenone | |
CAS RN |
182631-11-4 |
Source


|
| Record name | 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)
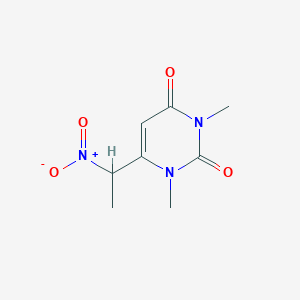
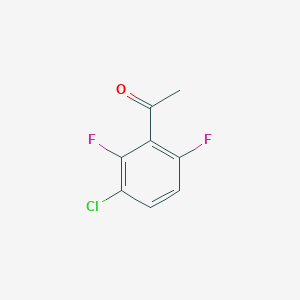
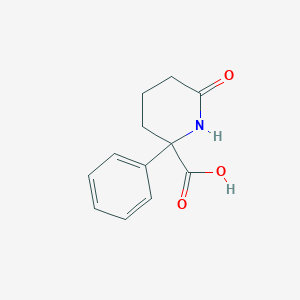
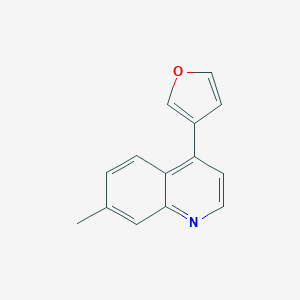
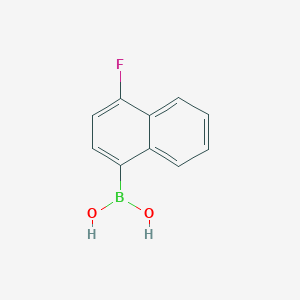
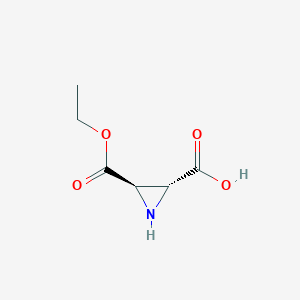
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
